N-Methyl-3-pyridinamine, 1-oxide
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Overview
Description
N-Methyl-3-pyridinamine, 1-oxide is a chemical compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.1405 g/mol . It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a methyl group and an oxygen atom, forming an N-oxide structure.
Preparation Methods
The synthesis of N-Methyl-3-pyridinamine, 1-oxide typically involves the oxidation of N-Methyl-3-pyridinamine. One common method is the use of hydrogen peroxide as an oxidizing agent under mild conditions. The reaction can be carried out in an aqueous or organic solvent, and the product is usually purified by recrystallization . Industrial production methods may involve more efficient and scalable processes, such as continuous flow oxidation using supported catalysts.
Chemical Reactions Analysis
N-Methyl-3-pyridinamine, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. .
Scientific Research Applications
N-Methyl-3-pyridinamine, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-Methyl-3-pyridinamine, 1-oxide involves its interaction with molecular targets in biological systems. The N-oxide group can participate in redox reactions, influencing the oxidative state of cells. It can also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
N-Methyl-3-pyridinamine, 1-oxide can be compared with other pyridine derivatives and N-oxides:
Pyridine N-oxide: Similar in structure but lacks the methyl group.
N-Methylpyridine: Lacks the N-oxide group.
Trimethylamine N-oxide: Contains a different amine structure. The uniqueness of this compound lies in its specific combination of the N-methyl and N-oxide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
54818-71-2 |
---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
N-methyl-1-oxidopyridin-1-ium-3-amine |
InChI |
InChI=1S/C6H8N2O/c1-7-6-3-2-4-8(9)5-6/h2-5,7H,1H3 |
InChI Key |
DMQAMMVBLOOPLE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C[N+](=CC=C1)[O-] |
Origin of Product |
United States |
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